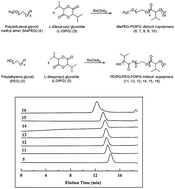Synthesis and properties of novel diisopropyl-functionalized polyglycolide–PEG copolymers†
RSC Advances Pub Date: 2015-08-11 DOI: 10.1039/C5RA10972H
Abstract
Because of the importance of glycolide-based polymers in materials and medical applications, we have synthesized alternative novel thermosensitive biomaterials to be possible candidates instead of the well-known polymers. The synthesis of L-diisopropyl glycolide monomer was performed in two steps, novel PEG based poly(diisopropyl glycolide) diblock and triblock copolymers (MePEG–PDIPG, PDIPG–PEG–PDIPG) were synthesized with high conversions by ring opening polymerization. The molar mass distributions of the copolymers were very narrow, and the NMR measurements confirmed that no racemization had occurred in the polymer synthesis even at 180 °C. Gel–sol experiments were conducted after each component’s length in MePEG–PDIPG and PDIPG–PEG–PDIPG was adjusted with care during the synthesis. The polymer showed a sol property at 42–45 °C, which is suitable for injection and a gel property at body temperature. After loading paclitaxel into gels effectively, the anticancer drug showed prolonged release (60 days). SEM analysis confirmed that the gels turned into a more porous structure due to drug release.

Recommended Literature
- [1] Book reviews
- [2] Calcium phosphate-based organic–inorganic hybrid nanocarriers with pH-responsive on/off switch for photodynamic therapy†
- [3] British Standards Institution
- [4] Ce6-Conjugated and polydopamine-coated gold nanostars with enhanced photoacoustic imaging and photothermal/photodynamic therapy to inhibit lung metastasis of breast cancer†
- [5] Cell-specific activation of gemcitabine by endogenous H2S stimulation and tracking through simultaneous fluorescence turn-on†
- [6] Boosting the branching ratio at 900 nm in Nd3+ doped germanophosphate glasses by crystal field strength and structural engineering for efficient blue fiber lasers
- [7] Calcium mediated formation of phosphorylcholine-based polyplexes for efficient knockdown of epidermal growth factor receptors (EGFR) in HeLa cells†
- [8] Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interface
- [9] Ceria loaded nanoreactors: a nontoxic superantioxidant system with high stability and efficacy†
- [10] Cell-mimic polymersome-shielded islets for long-term immune protection of neonatal porcine islet-like cell clusters†

Journal Name:RSC Advances
research_products
-
CAS no.: 99548-72-8
-
CAS no.: 65109-82-2
-
CAS no.: 1425485-87-5









